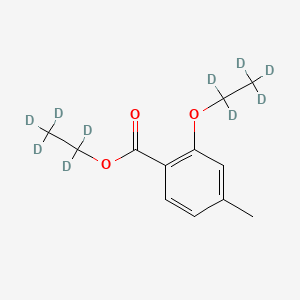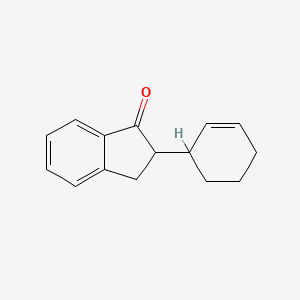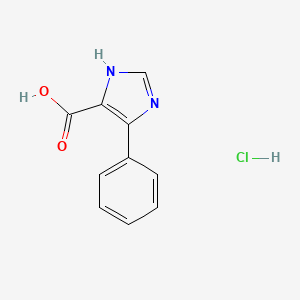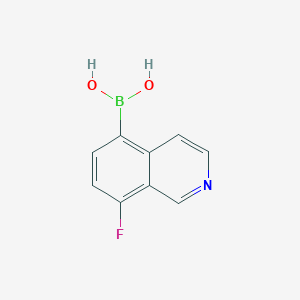
(8-Fluoroisoquinolin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Fluoroisoquinolin-5-yl)boronic acid is an organic compound with the molecular formula C9H7BFNO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring substituted with a fluorine atom at the 8th position.
Métodos De Preparación
The synthesis of (8-Fluoroisoquinolin-5-yl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the borylation of 8-fluoroisoquinoline using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Reaction Conditions: The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(8-Fluoroisoquinolin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(8-Fluoroisoquinolin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: In biological research, boronic acids are used as enzyme inhibitors and probes for studying biological processes.
Medicine: Boronic acids, including this compound, are explored for their potential in drug development.
Industry: In the industrial sector, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mecanismo De Acción
The mechanism of action of (8-Fluoroisoquinolin-5-yl)boronic acid involves its ability to form reversible covalent bonds with biological molecules:
Comparación Con Compuestos Similares
(8-Fluoroisoquinolin-5-yl)boronic acid can be compared with other boronic acids:
Propiedades
Fórmula molecular |
C9H7BFNO2 |
|---|---|
Peso molecular |
190.97 g/mol |
Nombre IUPAC |
(8-fluoroisoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2/c11-9-2-1-8(10(13)14)6-3-4-12-5-7(6)9/h1-5,13-14H |
Clave InChI |
BCDQETKZHPCTIX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CN=CC2=C(C=C1)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


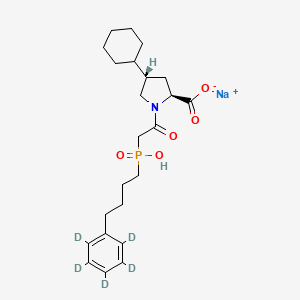
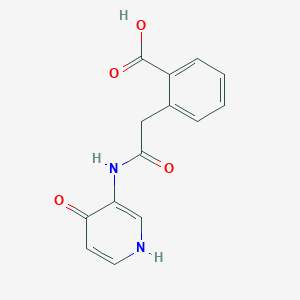
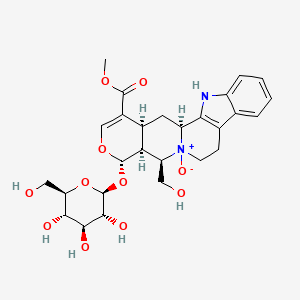
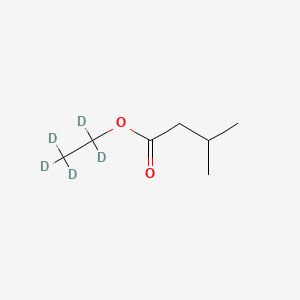

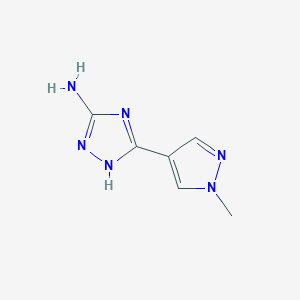
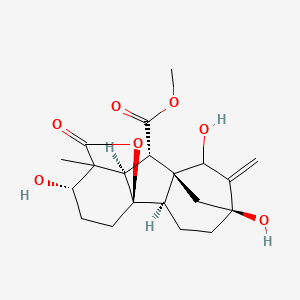

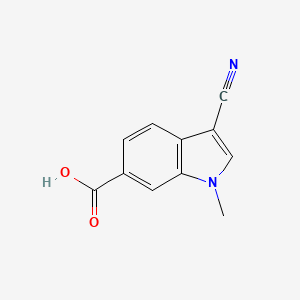
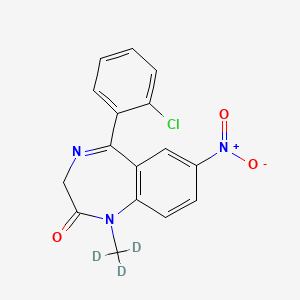
![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)
